4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a small molecule that has been investigated as a potential therapeutic agent for various diseases. It acts as an antagonist of the chemokine receptor CXCR4 []. This receptor plays a critical role in diverse physiological processes, including immune cell trafficking, hematopoiesis, and organogenesis, but is also implicated in pathological conditions like cancer metastasis and HIV infection. Due to its involvement in these processes, CXCR4 has emerged as a promising therapeutic target.
The molecular structure of 4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide has been determined and is available in the Protein Data Bank under accession codes 4B25 [] and 4ZSO []. These entries describe the crystal structures of this compound in complex with human plasma factor XIIa. The structures provide insights into the binding mode and interactions of this compound with its target protein.
4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide acts as a competitive antagonist of the chemokine receptor CXCR4 []. It binds to the receptor's active site, preventing the endogenous ligand, CXCL12, from binding and activating downstream signaling pathways. By blocking CXCR4, this compound can interfere with the migration and trafficking of CXCR4-expressing cells, including tumor cells and immune cells.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9